N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Description
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that features a thiadiazole ring and a quinazolinone moiety
Properties
Molecular Formula |
C17H19N5O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C17H19N5O2S/c1-12-20-21-17(25-12)19-15(23)9-3-2-6-10-22-11-18-14-8-5-4-7-13(14)16(22)24/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,19,21,23) |
InChI Key |
PITWJTLYBIEOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the quinazolinone moiety, followed by their coupling.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Quinazolinone Moiety: The quinazolinone structure is often prepared by the condensation of anthranilic acid derivatives with amides or nitriles.
Coupling Reaction: The final step involves the coupling of the thiadiazole and quinazolinone intermediates under conditions that promote the formation of the desired hexanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: Both the thiadiazole and quinazolinone rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the quinazolinone moiety may produce dihydroquinazolinones.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole and quinazoline structures exhibit significant anticancer properties. For instance:
- Cytotoxicity Testing : Studies have shown that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound's structure suggests it may similarly induce apoptosis in malignant cells through mechanisms such as cell cycle arrest and inhibition of tumor growth .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity. Preliminary studies suggest that this compound may exhibit:
- Antibacterial Effects : In vitro tests reveal efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens, indicating potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide. Key findings include:
- The presence of the thiadiazole ring enhances the compound's interaction with biological targets.
- Modifications to the quinazoline structure can lead to improved potency and selectivity against cancer cells .
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of similar compounds in a panel of 60 human cancer cell lines. The results indicated that modifications to the quinazoline component significantly enhanced cytotoxicity against specific cancer types, such as melanoma and ovarian cancer .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives. The results demonstrated that certain derivatives exhibited potent antibacterial activity against strains resistant to conventional antibiotics, highlighting their potential as novel therapeutic agents .
Mechanism of Action
The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The quinazolinone moiety may bind to DNA or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound that has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H16N4O2S
- Molecular Weight : 336.39 g/mol
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of the thiadiazole moiety enhances the activity against various bacterial strains. For instance:
- Compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL .
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 48 |
Anticancer Activity
The compound has shown promising results in anticancer assays. The mechanism of action involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example:
- In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells .
Case Studies
- Case Study on Anticancer Effects : A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell proliferation with an IC50 value of 15 μM .
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a thiadiazole derivative against skin infections caused by resistant bacterial strains. The treatment resulted in a significant reduction in infection rates compared to standard antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may also modulate receptor activity related to apoptosis pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
